molecular formula C14H24N6O4 B1671467 (GHK)2Cu CAS No. 49557-75-7

(GHK)2Cu

Cat. No. B1671467
CAS RN: 49557-75-7
M. Wt: 340.38 g/mol
InChI Key: MVORZMQFXBLMHM-QWRGUYRKSA-N
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Description

GHK-Cu, also known as Copper Peptide, is a naturally occurring copper complex of the tripeptide glycyl-L-histidyl-L-lysine . It was first identified in human plasma and has been found in multiple locations such as saliva and urine . GHK-Cu plays a variety of roles in the human body including promoting activation of wound healing, attracting immune cells, antioxidant and anti-inflammatory effects, stimulating collagen and glycosaminoglycan synthesis in skin fibroblasts, and promoting blood vessel growth .


Synthesis Analysis

The synthesis of GHK-Cu involves incorporating the GHK peptide within a polymer, such as polyaspartic acid and acrylic acid . The peptide loading is confirmed by FTIR and energy-dispersive spectrometry (EDX) analyses .


Molecular Structure Analysis

GHK-Cu is a copper complex of the tripeptide glycyl-L-histidyl-L-lysine . The tripeptide has a strong affinity for copper (II) ions . The molecular structure of GHK-Cu has been determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

GHK-Cu is known to stimulate the synthesis and breakdown of collagen and glycosaminoglycans, as well as modulate the activity of metalloproteinases and their inhibitors .


Physical And Chemical Properties Analysis

GHK-Cu is a three-dimensional cross-linked polymeric chain with high fluid absorption capacity . It has been used in a variety of applications ranging from personal hygiene products and agriculture to tissue engineering and other biomedical products .

Scientific Research Applications

Growth Hormone Research in Clinical Applications

Metabolic and Body Composition Effects : Research on growth hormone (GH) has demonstrated its significant impact on body composition, including reductions in adipose tissue mass and increases in lean body mass. This effect is particularly noted in patients with GH deficiencies and obesity, suggesting GH's potential for treating metabolic disorders and its implications for (GHK)2Cu research (Berryman et al., 2013).

Bone Density and Health : Long-term GH treatment has been shown to increase bone mineral density and improve bone health in hypopituitary patients with adult-onset GH deficiency. This finding points towards the potential of GH and possibly (GHK)2Cu in enhancing bone remodeling activity and treating osteoporosis-related conditions (Johannsson et al., 1996).

GH Signaling Pathways

Understanding GH Functions : Advances in GH signaling research have uncovered new functions and pathways, providing insights into how GH influences growth, metabolism, and aging. These findings could inform (GHK)2Cu research, especially in unraveling its mechanisms of action and potential therapeutic applications (Lanning & Carter-Su, 2007).

Safety and Efficacy in Treatment

Clinical Safety of GH Treatment : Studies have focused on the safety and therapeutic efficacy of GH in various populations, including children with idiopathic short stature and adults with GH deficiencies. These investigations highlight the importance of understanding the side effects and therapeutic benefits of GH, which is crucial for exploring the safety profile of (GHK)2Cu in similar contexts (Quigley et al., 2005).

Safety And Hazards

GHK-Cu is safe, although extremely high doses may drop blood pressure to dangerously low levels . It is available in topical products, but in its isolated form, it is only legal to possess for research purposes . There is no indication that it causes side effects in test subjects .

Future Directions

GHK-Cu has been found to switch gene expression from a diseased state to a healthier state for certain cancers and for chronic obstructive pulmonary disease (COPD) . The Broad Institute’s Connectivity Map indicated that GHK induces a 50% or greater change of expression in 31.2% of human genes . This opens up new avenues for research into the potential therapeutic applications of GHK-Cu.

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O4/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVORZMQFXBLMHM-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72957-37-0 (monoacetate), 130120-57-9 (copper acetate salt/solvate), 89030-95-5 (copper salt/solvate)
Record name Glycyl-histidyl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049557757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30197831
Record name Glycyl-L-histidyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan. It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling. It is thought that prezatide's antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti inflammatory ability due to the blockage the of iron (Fe2+) release during injury. Prezatide also increases angiogenesis to injury sites. The precise mechanisms of these effects are unknown. It is also unknown whether prezatide's effects are due to the action of the tripeptide itself or its ability to localize and transport copper. Prezatide is known to be bound by heparin and heparin sulfate
Record name Prezatide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11296
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Glycyl-l-histidyl-l-lysine

CAS RN

49557-75-7
Record name Glycyl-L-histidyl-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49557-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycyl-histidyl-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049557757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prezatide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11296
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glycyl-L-histidyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PREZATIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39TG2H631E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LI HAIRUI - 2016 - core.ac.uk
Glycyl-L-histidyl-L-lysyl (GHK) is a naturally occurring carrier tripeptide with high affinity for copper ions ( Figure 2.1). GHK was first isolated from human plasma by Dr L. Pickart because …
Number of citations: 2 core.ac.uk
H Li - 2016 - search.proquest.com
Increasing studies have been carried out on microneedles for transdermal drug delivery, mostly focused on fabrication techniques and general application of microneedles. However, …
Number of citations: 1 search.proquest.com

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